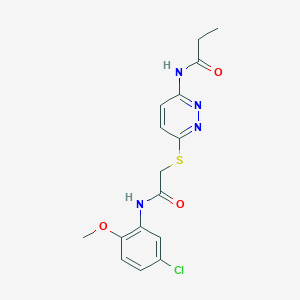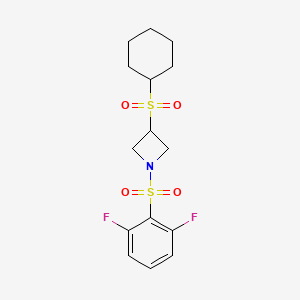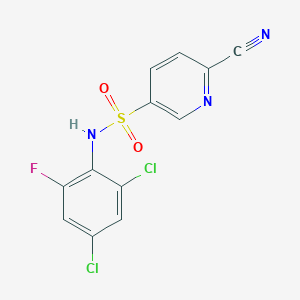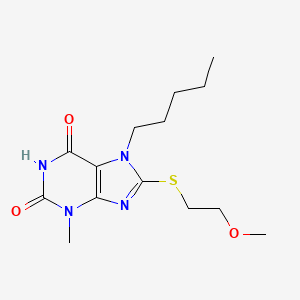
(3-((5-クロロピリミジン-2-イル)オキシ)ピペリジン-1-イル)(1,3,5-トリメチル-1H-ピラゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C16H20ClN5O2. It includes a chloropyrimidinyl group linked to a piperidinyl group, and a trimethylpyrazolyl group. The exact 3D orientation of these groups can impact the properties and potential applications of the compound .科学的研究の応用
抗糖尿病作用
この化合物は、潜在的な抗糖尿病薬として研究されてきました。この化合物は、特に膵臓β細胞と消化管の腸内分泌細胞に多く発現しているGタンパク質共役受容体119(GPR119)を標的としています。GPR119アゴニストは、膵臓におけるグルコース依存性インスリン分泌を刺激し、インクレチンホルモンGLP-1の分泌を促進します。 これらの二重のメカニズムにより、GPR119アゴニストは2型糖尿病治療の有望な候補となっています .
GLP-1血漿レベル
健康なヒト被験者を対象とした単回漸増用量試験では、この化合物の投与により用量依存的な暴露量の増加が見られました。さらに、総GLP-1血漿レベルの増加傾向が見られました。 これらの知見は、この化合物がGLP-1分泌促進薬としての可能性を有することを示唆しています .
代謝関連脂肪性肝疾患(MAFLD)
この化合物では直接研究されていませんが、GPR119/インクレチン経路を標的とすることは、MAFLDの有望な治療法として提案されています。 この化合物はインクレチンシグナルに影響を与えるため、糖尿病以外の肝臓の健康や代謝障害にも影響を与える可能性があります .
細胞毒性試験
主要な焦点ではありませんが、特定の細胞株(A549など)に対する細胞毒性を評価するin vitro試験は、その安全性プロファイルに関する洞察を提供することができます .
要約すると、この化合物は、糖尿病管理、インクレチン調節、そして可能性として代謝関連脂肪性肝疾患において潜在的な可能性を秘めています。その治療的応用と安全性プロファイルを完全に解明するためには、さらなる研究と臨床試験が不可欠です。 🌟
作用機序
Target of Action
Similar compounds have been known to target g-protein-coupled receptors (gpr119), which are predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
Gpr119 agonists, like this compound, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the insulin signaling pathway and the incretin pathway, both of which play crucial roles in glucose homeostasis .
Pharmacokinetics
Similar compounds have shown a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
Based on its mode of action, it can be inferred that the compound likely results in increased insulin secretion and glp-1 secretion, leading to improved glucose homeostasis .
生化学分析
Biochemical Properties
It is known that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of this product in biochemical reactions .
Cellular Effects
In terms of cellular effects, (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone may vary with different dosages in animal models
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21(3)20-10)15(23)22-6-4-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNKEIYAPGBAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2406897.png)




![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B2406906.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)




